(2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride is a chemical compound that features a morpholine ring attached to an oxolane ring, with a carboxylic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable leaving group on the oxolane ring.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions, where an alcohol or aldehyde group on the oxolane ring is oxidized to a carboxylic acid.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
(2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The oxolane ring and carboxylic acid group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-5-(Piperidin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
- (2S,5R)-5-(Pyrrolidin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
Uniqueness
(2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride is unique due to the presence of the morpholine ring, which can confer different chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. This uniqueness can result in different binding affinities, selectivities, and overall biological activities.
Properties
IUPAC Name |
(2S,5R)-5-(morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11;/h8-9H,1-7H2,(H,12,13);1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHULDRYNNBLKP-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN2CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN2CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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